[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride
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Overview
Description
[(1R,8S)-9-bicyclo[610]nonanyl]methanamine;hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization: The resulting bicyclic compound is then functionalized to introduce the methanamine group. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride can be compared with other bicyclic amines, such as:
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methylamine: Similar to the methanamine derivative but with a different substitution pattern, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20ClN |
---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c11-7-10-8-5-3-1-2-4-6-9(8)10;/h8-10H,1-7,11H2;1H/t8-,9+,10?; |
InChI Key |
GFZPLORKVGCWPF-CVLICLBHSA-N |
Isomeric SMILES |
C1CCC[C@H]2[C@H](C2CN)CC1.Cl |
Canonical SMILES |
C1CCCC2C(C2CN)CC1.Cl |
Origin of Product |
United States |
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